N-[3-(3-Bromo-propoxy)-phenyl]-acetamide
Description
N-[3-(3-Bromo-propoxy)-phenyl]-acetamide is an acetamide derivative featuring a brominated propoxy side chain attached to the phenyl ring. The bromo-propoxy substituent likely influences its electronic, steric, and solubility characteristics, distinguishing it from simpler acetamides.
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
N-[3-(3-bromopropoxy)phenyl]acetamide |
InChI |
InChI=1S/C11H14BrNO2/c1-9(14)13-10-4-2-5-11(8-10)15-7-3-6-12/h2,4-5,8H,3,6-7H2,1H3,(H,13,14) |
InChI Key |
ZPRJBJSYQFALTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
a) Bromo-Substituted Phenylacetamides
- N-(3-Bromophenyl)acetamide (): Molecular Weight: 214.06 g/mol vs. ~285–350 g/mol for bromo-propoxy derivatives. Synthetic Relevance: Serves as a precursor for more complex derivatives via alkylation or coupling reactions .
- 2-Bromo-N-[3-(3-phenylpropoxy)phenyl]acetamide (): Molecular Weight: 348.23 g/mol. This may impact binding affinity in biological systems .
b) Halogenated and Electron-Withdrawing Groups
- N-[3-(acetylamino)phenyl]-2-(2-bromo-4-chlorophenoxy)acetamide (): Molecular Weight: 397.65 g/mol. Such derivatives are often intermediates in drug synthesis .
Yield and Purity Considerations
- RP-HPLC Analysis (): A reversed-phase HPLC method with methanol-acetonitrile-water (2:21:77) mobile phase and UV detection at 238 nm was validated for related acetamides. Similar methods could ensure purity for N-[3-(3-bromo-propoxy)-phenyl]-acetamide, though detection wavelengths may vary based on chromophores .
Carbazole-Acetamide Derivatives (–7):
- Compounds like N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide demonstrate the acetamide moiety’s role in enhancing binding to biological targets. The bromo-propoxy group in the target compound could similarly act as a pharmacophore modifier .
Hedgehog Pathway Inhibitors ():
- Pipinib (Compound 18) incorporates a sulfamoylphenylacetamide structure.
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